Product packaging for Tricarbonylnitrosylcobalt(Cat. No.:CAS No. 14096-82-3)

Tricarbonylnitrosylcobalt

Cat. No.: B082143
CAS No.: 14096-82-3
M. Wt: 172.97 g/mol
InChI Key: CLGGYLPFFQPHLY-UHFFFAOYSA-N
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Description

Significance of Transition Metal Carbonyl Nitrosyls in Chemical Science

Transition metal carbonyl nitrosyls are a class of coordination complexes that feature both carbon monoxide (CO) and nitric oxide (NO) as ligands bound to a central metal atom. wikipedia.org These compounds are of considerable interest due to the synergistic interplay between the CO and NO ligands, which are isoelectronic but exhibit distinct electronic properties. wikipedia.org The study of these complexes has been instrumental in advancing several key concepts in chemistry:

Understanding of Bonding: The linear and bent coordination modes of the nitrosyl ligand, in contrast to the typically linear coordination of carbonyls, have provided a fertile ground for the development of bonding models in inorganic chemistry, such as the Enemark-Feltham notation. epa.govresearchgate.net The back-bonding from the metal to the π* orbitals of both CO and NO ligands significantly influences their vibrational frequencies, providing a spectroscopic handle to probe the electronic environment of the metal center. wikipedia.orgresearchgate.net

Catalysis: Many transition metal carbonyl nitrosyls and their derivatives have been investigated as catalysts or catalyst precursors in a variety of organic transformations. wikipedia.orgwikipedia.org The ability of the nitrosyl ligand to modulate the electronic and steric properties of the metal center can be harnessed to control catalytic activity and selectivity. acs.org

Precursors for Materials Science: These volatile complexes can serve as precursors for the deposition of thin films and nanostructured materials through techniques like chemical vapor deposition (CVD). ereztech.comresearchgate.net For instance, tricarbonylnitrosylcobalt has been utilized as a precursor for the deposition of cobalt-containing materials. ereztech.comescholarship.org

Historical Context of this compound Research

The study of metal carbonyls dates back to the late 19th century, with the discovery of nickel tetracarbonyl. wikipedia.org The subsequent exploration of related compounds led to the synthesis and characterization of a vast array of metal carbonyl derivatives, including those containing nitrosyl ligands. The renaissance of coordination chemistry in the mid-20th century, spurred by the development of new spectroscopic and structural techniques, provided the tools necessary for a detailed investigation of these complexes. epa.govresearchgate.netethernet.edu.et

Early research on this compound focused on its synthesis and fundamental reactivity. wikipedia.org The development of spectroscopic methods, particularly infrared spectroscopy, was crucial in elucidating its structure and bonding. researchgate.netacs.org Later, gas-phase electron diffraction studies provided precise structural parameters. scilit.comacs.org In recent decades, research has expanded to include its photochemical reactivity, its application as a precursor in materials science, and detailed computational studies to understand its electronic structure and reaction mechanisms. researchgate.netuga.eduresearchgate.net

Scope and Research Objectives for this compound

The primary research objectives for this compound have been multifaceted, aiming to:

Elucidate its fundamental properties: This includes a thorough understanding of its synthesis, structure, bonding, and spectroscopic characteristics.

Investigate its reactivity: Researchers have explored its reactions with various nucleophiles and electrophiles, as well as its behavior under photolytic and thermolytic conditions. wikipedia.orguga.edursc.org

Explore its potential in catalysis: While not as extensively used as other cobalt catalysts, studies have investigated the catalytic potential of this compound and its derivatives in reactions such as hydroformylation and related processes. acs.orgacs.orgresearchgate.net

Utilize it as a building block for new materials: Its volatility and thermal decomposition properties have been exploited in the chemical vapor deposition of cobalt-containing thin films and nanostructures. ereztech.comresearchgate.netescholarship.org

The following sections will delve into the detailed research findings concerning the synthesis, structure, spectroscopic properties, and reactivity of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3CoNO4+ B082143 Tricarbonylnitrosylcobalt CAS No. 14096-82-3

Properties

CAS No.

14096-82-3

Molecular Formula

C3CoNO4+

Molecular Weight

172.97 g/mol

IUPAC Name

azanylidyneoxidanium;carbon monoxide;cobalt

InChI

InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;+1

InChI Key

CLGGYLPFFQPHLY-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].N#[O+].[Co]

Origin of Product

United States

Synthesis and Preparation Methodologies for Tricarbonylnitrosylcobalt

Established Synthetic Routes to Tricarbonylnitrosylcobalt

This compound, an organocobalt compound with the formula Co(CO)₃(NO), is a dark red, volatile oil. wikipedia.org The most established and primary method for its synthesis involves the reaction of dicobalt octacarbonyl with nitric oxide. wikipedia.org This reaction proceeds with the displacement of two carbonyl ligands, yielding the final product. wikipedia.org

The balanced chemical equation for this synthesis is: Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO wikipedia.org

While this is the principal route, numerous other preparation methods have been developed over time. wikipedia.org The compound is notable for its high toxicity and its solubility in nonpolar solvents. wikipedia.org It readily undergoes substitution reactions where the carbon monoxide (CO) ligands are replaced by Lewis bases like tertiary phosphines. wikipedia.org

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula C₃CoNO₄ wikipedia.org
Molar Mass 172.969 g·mol⁻¹ wikipedia.org
Appearance Dark red volatile oil wikipedia.orgereztech.com
Density 1.47 g/cm³ wikipedia.org
Melting Point -1.1 °C (30.0 °F; 272.0 K) wikipedia.orgereztech.com

| Boiling Point | 50 °C (122 °F; 323 K) wikipedia.orgereztech.com |

Sonochemical Synthesis of Nanostructured Materials from this compound Precursors

Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful method for generating nanostructured materials from volatile organometallic precursors like this compound. illinois.eduosti.gov The sonochemical decomposition of this compound leads to the formation of nanostructured metals and alloys. illinois.eduelsevierpure.com

High-Intensity Ultrasound Decomposition Methods

The chemical effects of ultrasound are not a result of a direct interaction between the sound waves and the molecules. illinois.edu Instead, the energy of high-intensity ultrasound induces acoustic cavitation within a liquid medium—this is the process of forming, growing, and implosively collapsing bubbles. illinois.edu This bubble collapse creates localized "hot spots" with extreme, transient conditions, including temperatures around 5000 K, pressures of approximately 1800 atm, and rapid cooling rates exceeding 10¹⁰ K/s. illinois.edu

In a typical experimental setup for producing nanostructured cobalt, a solution of this compound in a high-boiling alkane solvent like dry decane (B31447) is irradiated with a high-intensity ultrasonic probe at 0 °C under an argon atmosphere. illinois.edu This intense energy input effectively decomposes the precursor. illinois.edu

Formation of Nanometer Clusters and High Surface Area Solids

The sonochemical decomposition of this compound yields high surface area solids. illinois.eduacs.org These solids are characteristically composed of agglomerates of nanometer-sized clusters. illinois.eduosti.gov For instance, the sonication of iron pentacarbonyl, a related process, produces powders that are agglomerates of 20 nm particles, which are themselves comprised of even smaller 4-6 nm particles. illinois.edu A similar outcome of nanostructured metal formation occurs when using this compound. illinois.eduosti.gov These sonochemically produced nanostructured materials are noted for their catalytic activity. illinois.eduresearchgate.net

Advanced Synthetic Approaches and Future Directions

Beyond traditional synthesis, advanced methods utilize this compound as a precursor for creating precisely structured materials.

One such advanced technique is thermal chemical vapor deposition (CVD) . In this process, this compound is used as a source precursor to deposit thin films of pure cobalt, which has applications in integrated circuits. researchgate.net The process involves systematic variations in key parameters to control the properties of the resulting film. researchgate.net

Table 2: Investigated Process Parameters in Cobalt CVD from this compound

Parameter Range/Condition
Substrate Temperature Varied to study effect on film purity and growth kinetics researchgate.net
Precursor Flow Controlled to manage nucleation and growth researchgate.net
Hydrogen Reactant Flow Varied as a key process parameter researchgate.net

| Deposition Time | Adjusted to control film thickness researchgate.net |

Other advanced approaches include the use of laser-based techniques . The 248-nm photolysis of this compound in the gas phase has been studied using time-resolved infrared absorption spectroscopy. researchgate.net Furthermore, reactions of laser-ablated cobalt atoms with mixtures of carbon monoxide and nitric oxide at cryogenic temperatures (7 K) can generate a series of unsaturated cobalt carbonyl nitrosyls alongside the saturated Co(CO)₃(NO) molecule. researchgate.net

Future research directions involve studying the fundamental interactions of this compound at the molecular level. For example, recent studies have investigated the formation of negative ions from This compound clusters through electron attachment and dissociative electron attachment (DEA). nih.gov These experiments, which co-expand the compound with argon gas into a high vacuum and use a monochromatic electron beam, provide insight into the complex reaction chemistry and fragmentation pathways of clusters such as [Co(CO)₃NO]ₙ⁻. nih.gov Such fundamental research is crucial for developing new catalytic applications and understanding reaction mechanisms. researchgate.netnih.gov

Structural Elucidation and Bonding Characteristics

Gas-Phase Electron Diffraction Studies of Tricarbonylnitrosylcobalt

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in the solid or liquid states. wikipedia.org This method has been instrumental in elucidating the geometry of this compound. acs.orgacs.orgscilit.com

Early and subsequent reinvestigations of this compound using gas-phase electron diffraction have consistently shown that the molecule adopts a structure with C₃ᵥ symmetry. acs.orgresearchgate.net In this arrangement, the cobalt atom is at the center, bonded to three carbonyl (CO) groups and one nitrosyl (NO) group. The three carbonyl groups are equivalent and are arranged symmetrically around the Co-N-O axis.

The key bond distances and angles have been determined with high precision. These parameters are crucial for understanding the bonding within the molecule.

Table 1: Selected Bond Distances and Angles in this compound Determined by Gas-Phase Electron Diffraction

Parameter Value
Co-N distance 1.76 Å
N-O distance 1.10 Å
Co-C distance 1.83 Å
C-O distance 1.14 Å
Co-N-O angle ~180°
C-Co-C angle ~109.5°

This table presents a summary of typical bond lengths and angles. For precise, experimentally determined values with uncertainties, refer to the primary literature. acs.org

A significant finding from the gas-phase electron diffraction studies is the near-linear arrangement of the Co-N-O fragment. researchgate.net This linearity is a common feature in many metal nitrosyl complexes and has implications for the electronic description of the nitrosyl ligand. sci-hub.seresearchgate.net A linear M-N-O arrangement is often described as involving a nitrosonium (NO⁺) ligand, which is isoelectronic with carbon monoxide.

Spectroscopic Investigations of this compound

Spectroscopic methods, particularly infrared (IR) spectroscopy, have been vital in characterizing the bonding and vibrational properties of this compound and its derivatives. nih.govacs.org

Infrared spectroscopy probes the vibrational modes of a molecule. wikipedia.org For this compound, the most informative region of the IR spectrum is where the carbonyl (C≡O) and nitrosyl (N≡O) stretching vibrations occur. sci-hub.seresearchgate.net These frequencies are sensitive to the electronic environment of the metal center and the nature of the ligand-metal bonding.

In the gas phase, this compound exhibits strong absorption bands in the infrared spectrum corresponding to the stretching vibrations of the carbonyl and nitrosyl groups. The positions of these bands provide insight into the bond order and strength of the C-O and N-O bonds.

Table 2: Characteristic Infrared Stretching Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹)
ν(NO) (Nitrosyl Stretch) ~1820

Note: The carbonyl stretching region often shows more than one band due to the symmetric and asymmetric stretching modes of the three CO ligands. vscht.czdocbrown.info

The ν(NO) stretching frequency for linear terminal nitrosyls typically falls in the range of 1950–1450 cm⁻¹. sci-hub.se The observed frequency for this compound is consistent with a linear Co-N-O arrangement.

The substitution of carbonyl ligands in this compound with other ligands, such as phosphines, leads to changes in the carbonyl and nitrosyl stretching frequencies. acs.orgacs.orgumn.edu By analyzing these shifts in the IR spectra, researchers can infer the electronic effects of the substituting ligands. For instance, the replacement of a CO group with a more electron-donating ligand generally leads to a decrease in the ν(CO) and ν(NO) frequencies. This is because the increased electron density on the cobalt center is delocalized into the π* orbitals of the remaining CO and NO ligands, weakening the C-O and N-O bonds.

Resonance Raman Spectroscopy Applications

Resonance Raman (RR) spectroscopy is a powerful analytical technique that provides detailed information about the vibrational modes of a molecule. wikipedia.org By tuning the incident laser to a wavelength that corresponds to an electronic transition of the molecule, the intensity of certain Raman bands can be dramatically increased. wikipedia.org This selective enhancement is particularly useful for studying specific parts of a large molecule, such as the active site in a protein or the metal-ligand bonds in an organometallic complex. wikipedia.org

In the context of metal-nitrosyl complexes, RR spectroscopy can elucidate the nature of the visible absorption bands. rsc.org Studies on various nitro cobalt(III) complexes have shown that both intra-ligand vibrations (like NO₂ symmetric stretching and bending) and skeletal vibrations (such as Co-NO₂ and Co-NH₃ stretching modes) are resonance-enhanced. rsc.org The observation of enhancement for both totally and non-totally symmetric modes points to B-term scattering, which involves two excited electronic states, and suggests that the visible absorption bands have significant charge-transfer character. rsc.org While specific RR studies on this compound are not detailed in the provided sources, the application of this technique to similar cobalt-nitrosyl compounds demonstrates its potential for probing the vibrational structure and the electronic transitions that are fundamental to understanding its bonding. The technique has been successfully used to study complex structures like vitamin B12 derivatives and beta-hematin, revealing insights into their electronic structures. nih.govmdpi.com

Time-Resolved Infrared Spectroscopy in Photochemical Studies

Time-resolved infrared (TRIR) spectroscopy is a crucial tool for investigating the mechanisms of photoinduced reactions by providing structural information about transient intermediates. unipr.it This technique has been applied to study the gas-phase photochemistry of this compound, Co(CO)₃NO. researchgate.netresearchgate.net

Upon photolysis at 248 nm, Co(CO)₃NO undergoes dissociation through a sequence of ligand eliminations, primarily resulting in the formation of CoCO. researchgate.netresearchgate.net Further studies using TRIR at 355 and 266 nm have also been conducted to identify the major infrared-active species produced during its photochemical decomposition. researchgate.net A proposed dissociation model suggests an initial loss of a CO ligand, which is then followed by the elimination of other ligands through a process akin to the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.net The nascent CoCO fragment is reactive and can combine with the parent Co(CO)₃NO molecule at a gas-kinetic rate to form a binuclear species, postulated to be (Co₂(CO)₄NO), though its precise structure remains unconfirmed. researchgate.net These photochemical studies highlight the utility of TRIR in tracking the rapid structural changes and reaction pathways of this compound following electronic excitation.

Theoretical and Computational Approaches to Bonding

Density Functional Theory (DFT) Studies of Ground State Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry and physics. wikipedia.org

For this compound, Co(CO)₃NO, DFT calculations have been instrumental in determining its ground-state properties. nih.govdntb.gov.ua These studies confirm that in its ground state, the molecule possesses a distorted tetrahedral geometry belonging to the C₃ᵥ point group, with a linear Co-N-O arrangement in the axial position. nih.gov The electronic structure near the Fermi level is characterized by orbitals resulting from metal d-orbital and ligand π* back-bonding. nih.gov Specifically, the empty π* antibonding orbitals of both the carbonyl (CO) and nitrosyl (NO) ligands contribute to the bonding with the cobalt 3d orbitals. nih.gov Real-time time-dependent density functional theory (TDDFT) has been employed to investigate the nonadiabatic dynamics of ligand dissociation upon electronic excitation, providing insights into the underlying mechanisms of these processes. nih.govdntb.gov.ua

DFT Calculation Parameters for Co(CO)₃NO Study
ParameterValue/TypeReference
Basis SetDouble-ζ polarized (DZP) nih.gov
Simulation Cell13 Å × 13 Å × 13 Å nih.gov
Real-space Mesh Cutoff120 Ry nih.gov
Density Matrix Convergence10⁻⁴ nih.gov
Integration Time Step0.5 ħ/Ry nih.gov

Quantum Chemistry-Based Analysis of Vibrational Spectra

Quantum chemical calculations are essential for interpreting and assigning experimental vibrational spectra. nih.gov By computing harmonic force fields, both infrared and Raman intensities can be predicted within the double harmonic approximation. nih.gov

In the case of cobalt carbonyl nitrosyl complexes, DFT calculations have been successfully used in conjunction with matrix infrared spectroscopy to identify and characterize various species. researchgate.net These theoretical approaches are crucial for assigning the observed vibrational modes, such as the symmetric and antisymmetric N-O stretching vibrations in metal nitrosyls. For instance, in a study of Mn(NO)₃, the C₃ᵥ symmetry was confirmed by matching the observed mixed isotopic spectra for four vibrational modes with the isotopic frequencies calculated by DFT. researchgate.net This combined experimental and theoretical approach allows for a confident assignment of vibrational frequencies to specific molecular motions, providing a deeper understanding of the bonding within this compound. The analysis of vibrational spectra helps in determining bond force constants. sohag-univ.edu.egtanta.edu.eg

Insights into Metal-Ligand Back-Donation

Metal-ligand back-donation is a critical concept in the bonding of organometallic compounds, particularly in metal carbonyls and nitrosyls. kamrupcollege.co.in It involves the donation of electrons from the metal's d-orbitals into the empty π* antibonding orbitals of the ligands. kamrupcollege.co.inwikipedia.org This synergic process, which occurs alongside the sigma (σ) donation from the ligand to the metal, strengthens the metal-ligand bond while simultaneously weakening the intra-ligand bonds (e.g., the C-O bond in carbonyls or the N-O bond in nitrosyls). kamrupcollege.co.inwikipedia.orglibretexts.org

In this compound, this back-donation is a key feature of its electronic structure. nih.gov Electrons are transferred from the cobalt d-orbitals to the π* orbitals of both the CO and NO ligands. nih.gov This interaction dissipates excess negative charge on the metal, thereby stabilizing the complex. wikipedia.org The extent of back-donation has a direct and measurable effect on spectroscopic data. slideshare.net A greater degree of back-donation leads to a decrease in the C-O and N-O stretching frequencies observed in infrared spectroscopy, as the C-O and N-O bonds are weakened. wikipedia.orgslideshare.net Charge-displacement analysis in various metal carbonyls has shown that while σ-donation is relatively constant, the π back-donation is highly variable and correlates strongly with changes in the CO bond length and stretching frequency. nih.gov Nitric oxide is considered an even stronger π-acceptor than carbon monoxide, making back-donation a particularly significant aspect of the bonding in metal nitrosyl complexes. wikipedia.org

Reactivity and Mechanistic Studies

Ligand Dissociation Dynamics of Tricarbonylnitrosylcobalt

The study of how ligands detach from this compound, Co(CO)₃NO, particularly when stimulated by light, provides fundamental insights into the reactivity of this and similar organometallic complexes. Understanding these dynamics is crucial for applications where this compound is used as a precursor for materials synthesis, as the dissociation of its ligands is a key reaction step. nih.govresearchgate.net

Photodissociation Pathways and Mechanisms

Photodissociation of this compound involves the absorption of light, which excites the molecule and can lead to the breaking of the bonds between the central cobalt atom and its carbonyl (CO) and nitrosyl (NO) ligands. researchgate.netnih.gov The specific pathways and mechanisms of this process are highly dependent on the wavelength of the light used for excitation. uga.edu

When subjected to ultraviolet (UV) light, this compound can undergo the dissociation of both its CO and NO ligands. uga.eduresearchgate.net The energy from the UV photon is sufficient to break these metal-ligand bonds. researchgate.net Studies using techniques like ion-imaging have shown that the dissociation process is not random; specific pathways are followed depending on the initial excitation. researchgate.netresearchgate.net The elimination of a carbonyl group is primarily achievable with ultraviolet light. uga.edu

Research has demonstrated that the photodissociation dynamics in the metal-to-carbonyl ligand charge-transfer band can be investigated to compare the reactivity of the CO and NO ligands. researchgate.net By using techniques such as resonance-enhanced multiphoton ionization (REMPI) spectroscopy and velocity-map ion-imaging, the final state distributions of both CO and NO fragments can be measured. researchgate.net This allows for the differentiation between primary photofragments and those resulting from the subsequent decomposition of intermediate species. researchgate.net

In the ultraviolet photodissociation of Co(CO)₃NO, state-specific scattering is observed in the channel corresponding to the loss of the nitrosyl (NO) ligand. researchgate.net This means that the way the NO fragment is ejected depends on the specific excited electronic state the molecule is in. The velocity distributions of the departing NO ligands clearly indicate the existence of at least two different dissociation pathways. researchgate.netresearchgate.net

One pathway results in NO fragments with higher kinetic energy, which is attributed to a direct dissociation from an electronically excited state. researchgate.netresearchgate.net The other pathway produces NO fragments with lower kinetic energy, suggesting a secondary decomposition that occurs after the molecule has undergone some form of internal energy redistribution or relaxation. researchgate.netresearchgate.net

The kinetic energy of the fragments produced during photodissociation provides valuable information about the dissociation process. As mentioned, the bimodal kinetic energy distribution of the NO fragments points to two distinct dissociation mechanisms. researchgate.netresearchgate.net

A notable observation is that the kinetic energy of the nitrosyl fragment differs depending on whether it is eliminated before or after any carbonyl groups. uga.edu This highlights the sequential nature of the photodissociation process and the influence of the remaining ligands on the dissociation dynamics of the others. The study of these kinetic energy distributions helps in constructing a more detailed picture of the potential energy surfaces involved in the reaction. nih.gov

Dissociation PathwayRelative Kinetic Energy of NO FragmentProposed Mechanism
Pathway 1HigherDirect dissociation from an electronic excited state
Pathway 2LowerSecondary decomposition following relaxation processes

The absorption of light in these complexes often involves the transfer of an electron from a metal-centered orbital to a ligand-centered orbital, a process known as metal-to-ligand charge transfer (MLCT). uga.edulibretexts.org In the case of this compound, the elimination of the nitrosyl group, which can be achieved with visible light, is understood to proceed via an MLCT mechanism. uga.edu More recent studies have indicated that the photoelimination of a carbonyl group, which requires higher-energy UV light, also involves a metal-to-carbonyl ligand charge transfer. uga.eduresearchgate.net This charge transfer populates anti-bonding orbitals, weakening the metal-ligand bond and leading to dissociation. rug.nl

Theoretical and experimental studies have revealed that upon electronic excitation, the geometry of the cobalt-nitrosyl (Co-N-O) unit in this compound can change from a linear to a bent configuration. acs.orgacs.orgresearchgate.net This change in geometry in the excited state is a critical aspect of its photochemistry. acs.org The bending of the nitrosyl ligand is believed to be a key step in the dissociation process, particularly in reactions that are interpreted as involving an "NO⁻" photointermediate. acs.org This geometric rearrangement in the excited state influences the subsequent reaction pathways, including both ligand dissociation and exchange reactions. acs.org Density functional theory (DFT) modeling suggests that these bent-NO complexes correspond to triplet excited states. researchgate.net

Electron-Induced Dissociation of Ligands

The dissociation of ligands from this compound induced by electron interaction has been a subject of significant experimental and theoretical investigation. researchgate.net These studies are crucial for applications such as Focused Electron Beam Induced Deposition (FEBID), where the precursor molecule's decomposition is initiated by electronic excitation. researchgate.netresearchgate.net The process involves the transfer of energy from energetic electrons to the molecule via inelastic scattering, leading to the cleavage of the metal-ligand bonds. nih.gov Both dissociative electron attachment (DEA) and dissociative ionization (DI) are key processes in the fragmentation of Co(CO)₃NO following electron impact. researchgate.net

Real-Time Time-Dependent Density Functional Theory (TDDFT) and Ehrenfest Dynamics

To understand the intricate details of ligand dissociation, researchers have employed sophisticated computational methods. Specifically, real-time time-dependent density functional theory (TDDFT) combined with the Ehrenfest dynamics scheme has been used to model the excited-state nonadiabatic dynamics of Co(CO)₃NO. researchgate.netresearchgate.netnih.gov This theoretical framework allows for the direct simulation of the coupled motion of electrons and ions in real-time, which is essential for describing processes that occur on ultrafast timescales, such as those following electronic excitation. researchgate.netnih.govaps.org

The TDDFT-MD simulations begin by establishing the ground state of the molecule and then inducing an electronic excitation, for example, by promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The subsequent evolution of the system, including changes in atomic positions and electronic structure, is tracked over time. researchgate.netnih.gov This approach can handle the nonadiabatic processes where the Born-Oppenheimer approximation (which assumes electrons adjust instantaneously to nuclear motion) breaks down. nih.govwayne.edu The use of an adiabatic exchange-correlation (XC) functional, such as the Perdew-Burke-Ernzerhof (PBE) functional, is a common and reasonable choice for these simulations. nih.gov

Nonadiabatic Dynamics of Ligand Dissociation

Nonadiabatic dynamics are central to understanding the dissociation of ligands from Co(CO)₃NO following electronic excitation. researchgate.netnih.gov When the molecule is electronically excited, it does not remain on a single potential energy surface. Instead, it can transition between different electronic states, a process that is forbidden under the Born-Oppenheimer approximation. nih.govwayne.edu These nonadiabatic transitions are what facilitate the bond-breaking events.

Simulations show that after an electronic excitation, such as a HOMO-to-LUMO transition, the system undergoes ultrafast changes. researchgate.net For instance, internal conversion to the electronic ground state can occur within 50 femtoseconds. researchgate.net However, single-electron excitations have been found to be unlikely to cause rapid dissociation without an additional driving force. nih.gov The complex bonding nature between the cobalt and the CO or NO ligands, which involves both σ-donation and π-backbonding, prevents simple dissociation after promoting a single electron. researchgate.netnih.gov This contrasts with simpler molecules where HOMO-to-LUMO excitation readily leads to bond cleavage. nih.gov

Computational Demonstration of Dissociation Pathways

Computational studies based on first-principles calculations have successfully demonstrated specific dissociation pathways for Co(CO)₃NO. researchgate.netresearchgate.netnih.gov Following electronic excitation, two distinct dissociation pathways for the NO ligand have been identified. researchgate.netresearchgate.net One pathway involves direct dissociation from the excited electronic state, while another may involve secondary decomposition after the molecule undergoes relaxation processes. researchgate.net

Detailed analysis of the Co-N bond dynamics after excitation reveals the mechanism. For example, a two-electron HOMO-to-LUMO excitation can lead to an instantaneous breaking of the Co–N bond, causing rapid dissociation. nih.gov The simulations provide a microscopic view of these processes, tracking the interatomic distances between the central cobalt atom and the nitrogen and carbon atoms of the ligands over time. researchgate.net This level of detail offers a fundamental understanding of the electronic-excitation-induced dissociation in complex molecules like this compound. researchgate.netnih.gov

Bond Dissociation Energies of Ligands

The strength of the bonds between the central cobalt atom and its ligands is a critical factor in the molecule's reactivity. The bond dissociation energies (BDEs) for both the cobalt-nitrosyl (Co-NO) and cobalt-carbonyl (Co-CO) bonds have been determined through various experimental and theoretical methods.

In the neutral Co(CO)₃NO molecule, the Co-NO bond energy has been reported as 1.89 eV, while another study provides a value of 1.63 eV. researchgate.net The Co-CO bond dissociation energy is reported to be 1.26 eV. researchgate.net For the cationic species, Co(CO)₃NO⁺, the mean bond energy for the (Co-NO)⁺ bond is approximately 1.74 eV, and the mean (Co-CO)⁺ bond energy is about 1.34 eV. researchgate.net These values are essential for understanding the fragmentation patterns observed in mass spectrometry and for modeling the molecule's decomposition.

BondSpeciesBond Dissociation Energy (eV)Source
Co–NONeutral1.89 researchgate.net
Co–NONeutral1.63 researchgate.net
Co–CONeutral1.26 researchgate.net
(Co–NO)⁺Cationic1.74 ± 0.35 researchgate.net
(Co–CO)⁺Cationic1.34 ± 0.61 researchgate.net

Ligand Exchange and Substitution Reactions

Investigation of Ligand Exchange Kinetics and Mechanisms

The kinetics and mechanisms of ligand substitution reactions for this compound have been investigated to understand how it interacts with other molecules. acs.org These reactions involve the replacement of one or more carbonyl (CO) or nitrosyl (NO) ligands with an incoming ligand, such as a phosphine (B1218219) or an arsine.

Studies on the reaction of Co(CO)₃NO with various Lewis bases (L) to form Co(CO)₂(NO)L have shown that the reaction follows a second-order rate law, being first order in both the cobalt complex and the incoming ligand. This suggests an associative mechanism, where the incoming ligand attacks the metal center to form an intermediate with a higher coordination number before the original ligand departs. solubilityofthings.com This is in contrast to a dissociative mechanism, which would involve the initial loss of a ligand as the rate-determining step. solubilityofthings.com The rates of these substitution reactions are influenced by factors such as the nature of the incoming ligand and the solvent used.

Reactivity with Halogens, Nitrosyl Chloride, and Phosphorus Pentafluoride

The reactions of this compound with various electrophilic reagents have been investigated, primarily in liquid hydrogen chloride as a solvent. rsc.orgresearchgate.net This solvent system facilitates the study of reactions with highly reactive species like halogens, nitrosyl chloride, and phosphorus pentafluoride. rsc.orgresearchgate.net

When this compound is treated with these reagents, it undergoes oxidative addition and substitution reactions, leading to the displacement of the carbonyl ligands and a change in the oxidation state of the cobalt center. The reactivity of the halogens follows the expected trend, with reactivity decreasing down the group (F₂ > Cl₂ > Br₂ > I₂). libretexts.org

Halogens (Cl₂, Br₂): In liquid HCl, this compound reacts with halogens, leading to the formation of cobalt halide complexes. The reaction involves the oxidation of the cobalt center and the displacement of CO ligands. rsc.orgresearchgate.net

Nitrosyl Chloride (NOCl): Reaction with nitrosyl chloride in liquid HCl also results in the formation of new cobalt nitrosyl complexes. rsc.orgresearchgate.net

Phosphorus Pentafluoride (PF₅): Phosphorus pentafluoride, a strong Lewis acid, reacts with this compound in the liquid HCl medium. rsc.orgwikipedia.org PF₅ can accept electron density from the metal center, promoting substitution reactions. wikipedia.org

The specific products of these reactions are complex and depend on the stoichiometry and reaction conditions. Early studies described the reactions of both tetracarbonylnickel and this compound with these reagents in liquid hydrogen chloride, highlighting the utility of this solvent for studying inorganic reaction mechanisms. rsc.orgresearchgate.netresearchgate.net

Table 1: Summary of Reactants with this compound in Liquid HCl

Reactant Chemical Formula Type of Reagent
Chlorine Cl₂ Halogen / Oxidizing Agent
Bromine Br₂ Halogen / Oxidizing Agent
Nitrosyl Chloride NOCl Oxidizing / Nitrosylating Agent

Phosphine Displacement Reactions on this compound

The substitution of carbonyl ligands in this compound by phosphine ligands (PR₃) has been a subject of detailed kinetic studies to elucidate the reaction mechanism. acs.orgacs.org These reactions typically proceed via the displacement of one or more CO groups to form complexes of the type [Co(CO)₂ (NO)(PR₃)] and [Co(CO)(NO)(PR₃)₂].

Kinetic investigations of the reaction between [Co(CO)₃(NO)] and various phosphine ligands have shown that the reaction rate is often dependent on the concentration of the incoming phosphine ligand. acs.org This suggests a mechanism that is not purely dissociative (where the rate-determining step would be the loss of a CO ligand, independent of the incoming nucleophile).

The reaction mechanism is generally described by a two-term rate law:

Rate = k₁[Co(CO)₃(NO)] + k₂[Co(CO)₃(NO)][L]

Where L is the incoming phosphine ligand.

The k₁ term corresponds to a slow, solvent-assisted dissociative pathway (Sₙ1).

The k₂ term represents a bimolecular, associative pathway (Sₙ2) where the phosphine directly attacks the cobalt complex in the rate-determining step. acs.orgacs.org

The relative contributions of these two pathways depend on the nature of the phosphine ligand (its nucleophilicity and steric bulk) and the solvent. The study of these substitution reactions provides a deeper understanding of the factors controlling the reactivity of 18-electron organometallic complexes. acs.orgacs.orguidaho.edu

Engineering Ligand Chemistry via Exchange on Nanoclusters

This compound can serve as a precursor for the synthesis of cobalt-containing nanostructured materials. illinois.edu The sonochemical decomposition of volatile organometallics like [Co(CO)₃(NO)] is a method used to produce nanometer-sized clusters, which can be deposited on supports like silica (B1680970) or alumina (B75360). illinois.edu

Once these nanoclusters are formed, their surface chemistry can be precisely engineered using ligand exchange reactions (LERs). nih.govresearchgate.net While much of the foundational work on LERs has been performed on thiolate-protected gold nanoclusters, the principles are broadly applicable to other metallic nanoclusters. nih.govresearchgate.netnih.gov LERs are a versatile post-synthetic modification technique to alter the surface properties of nanoclusters and introduce new functionalities. nih.govresearchgate.net

Recent studies have shown that metal complexes, including those of cobalt, can be used to induce unique ligand addition or exchange on pre-formed nanoclusters. rsc.org For instance, research on Au₂₅ nanoclusters demonstrated that reacting them with thiolated cobalt-terpyridine complexes can lead to either ligand exchange or, interestingly, the formation of a new cluster with an increased number of ligands, such as [Au₂₅SR₁₉]. rsc.org This process is dependent on the specific metal in the incoming complex, with cobalt complexes showing a preference for ligand addition. rsc.org This highlights a sophisticated method for engineering the ligand shell of nanoclusters, where cobalt chemistry plays a direct role in the precise control of surface functionalization. rsc.org

Surface Reactivity Studies

The interaction of this compound with oxide surfaces is crucial for understanding its role in the preparation of supported cobalt catalysts, which are important in industrial processes like Fischer-Tropsch synthesis.

Reaction of this compound on Alumina Surfaces

The adsorption and subsequent reaction of this compound on alumina (Al₂O₃) surfaces have been investigated using spectroscopic techniques, particularly time-resolved Fourier-transform infrared (FTIR) spectroscopy. researchgate.netfischer-tropsch.org

When gaseous [Co(CO)₃(NO)] is deposited onto an alumina surface that has been pre-activated (dehydroxylated) by heating, it readily reacts at room temperature. researchgate.netfischer-tropsch.org The FTIR spectra show the disappearance of the bands corresponding to the parent molecule and the appearance of new bands, indicating the formation of new surface-bound species.

The primary findings from these studies are:

The formation of two distinct cobalt mononitrosyl species on the alumina surface. researchgate.net

These species are characterized by their N-O stretching frequencies (ν(NO)) in the FTIR spectrum.

Table 2: Spectroscopic Data for Cobalt Nitrosyl Species on Alumina

Surface Species ν(NO) band 1 (cm⁻¹) ν(NO) band 2 (cm⁻¹)

Data from time-resolved FTIR study of [Co(CO)₃(NO)] on activated alumina. researchgate.net

These two bands are attributed to cobalt nitrosyl species adsorbed at different sites on the alumina surface, likely involving the loss of some or all of the carbonyl ligands. researchgate.net Computational studies on related systems suggest that the formation of such cobalt subcarbonyl species on alumina surfaces is thermodynamically feasible under relevant industrial conditions. researchgate.net The mobility of these species on the support is a key factor in catalyst behavior and potential deactivation pathways like sintering. researchgate.net

Applications in Catalysis and Materials Science

Catalytic Applications of Tricarbonylnitrosylcobalt and its Derivatives

The catalytic activity of this compound and its related compounds is a subject of extensive research, leading to its use in several critical chemical transformations. ereztech.com

This compound serves as a catalyst in key industrial processes such as hydrocarbon reforming and carbon monoxide (CO) hydrogenation. elsevierpure.com In the petrochemical industry, reforming is used to increase the octane (B31449) rating of gasoline. chemguide.co.uk Cobalt-based catalysts are particularly notable for their efficiency in the Fischer-Tropsch (F-T) synthesis, a process that converts a mixture of carbon monoxide and hydrogen (syngas) into liquid hydrocarbons. researchgate.netmdpi.com This process polymerizes these simple gases into more complex and valuable liquid fuels and chemicals. researchgate.net

Research has shown that amorphous powders created from the sonochemical decomposition of this compound are active catalysts for both hydrocarbon reforming and CO hydrogenation. elsevierpure.com The F-T process often utilizes cobalt catalysts, and while the exact mechanisms are complex, the goal is to control the polymerization to produce specific hydrocarbon chain lengths, avoiding the less desirable formation of methane. researchgate.net

This compound and its derivatives are recognized as effective catalysts in the field of organic synthesis, where they facilitate the creation of complex organic molecules. ereztech.com While specific, direct applications in large-scale synthesis are specialized, its derivatives have shown promise in important reactions. For instance, a derivative of this compound has been employed as a catalyst precursor for the hydroformylation of 1-hexene, a reaction that adds a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. mdpi.com Furthermore, the broader family of cobalt catalysts is used for sophisticated transformations such as the carbonylative synthesis of nitrogen-containing heterocyclic compounds like tetrahydro-β-carbolinones from tryptamine (B22526) derivatives. rsc.org

One of the most significant applications of this compound is its use as a precursor to form active catalysts. ereztech.com It is particularly valuable in the preparation of highly specific and efficient supported catalysts. A prominent example is its use in creating cobalt-molybdenum (Co-Mo) sulfide (B99878) catalysts, which are essential for hydrodesulfurization (HDS) in the petroleum industry to remove sulfur from natural gas and refined petroleum products. researchgate.net

In this process, this compound is introduced via Chemical Vapor Deposition (CVD) onto a pre-sulfided molybdenum-on-alumina (MoS₂/Al₂O₃) support. researchgate.net The cobalt compound adsorbs onto the support and is subsequently sulfided at high temperatures. This method allows for the precise decoration of the molybdenum sulfide structure with cobalt, creating the highly active "Co-Mo-S" phase, which is critical for the catalyst's effectiveness in breaking carbon-sulfur bonds. The use of Co(CO)₃NO as a precursor allows for a high degree of control over the placement and amount of the cobalt promoter, which greatly enhances the catalyst's performance. researchgate.net

The study and application of this compound often lie at the intersection of multiple scientific disciplines, including inorganic chemistry, materials science, and physical chemistry. kuleuven.betu-berlin.de This interdisciplinary approach is crucial for designing and understanding advanced catalytic systems. tu-berlin.de For example, the development of Co-Mo-S catalysts for HDS involves materials science techniques like CVD to synthesize the catalyst, and surface science to characterize its structure and active sites. researchgate.net

Similarly, research into the CVD of cobalt films from this compound for microelectronics blends materials science with chemical engineering to optimize deposition parameters and understand the kinetics of the reaction. researchgate.net The goal of such interdisciplinary work is to fundamentally understand how reactants interact with catalytic surfaces to control and improve chemical reactions for industrial and environmental applications. kuleuven.betu-berlin.de

Precursor for Advanced Materials and Thin Film Deposition

This compound is a highly valued precursor for fabricating advanced materials, particularly for the deposition of thin films of cobalt metal and its alloys. ereztech.comamericanelements.com Its volatility and decomposition characteristics make it suitable for techniques that require a gaseous source material. strem.com

Applications include the creation of magnetic thin films and, in combination with iron pentacarbonyl, the formation of spherical iron-cobalt (Fe/Co) alloy particles. amazonaws.com These materials have potential uses in data storage and other magnetic applications.

Chemical Vapor Deposition (CVD) is an industrially significant process for producing high-purity thin films, especially in the fabrication of microelectronic devices. gelest.comgelest.com this compound has emerged as a superior precursor for the CVD of cobalt metal for several reasons. gelest.com

A key advantage is that it is a liquid at room temperature, unlike many other cobalt precursors which are solids (e.g., dicobalt octacarbonyl, cobaltocene). amazonaws.comgelest.com This simplifies its delivery into the CVD chamber. Furthermore, it possesses high volatility and good thermal stability, decomposing cleanly at temperatures above 66°C. amazonaws.comgelest.com The decomposition reaction is advantageous because the cobalt atom is in a zero oxidation state, allowing for the easy cleavage of the metal-ligand bonds to yield pure cobalt metal, with only gaseous carbon monoxide (CO) and nitric oxide (NO) as byproducts. amazonaws.comgelest.com This purity is critical for applications in integrated circuits, such as forming electrical contacts (cobalt silicide) on the source, drain, and gate regions of transistors. researchgate.netamazonaws.com

Research has focused on optimizing the CVD process to control film properties. Studies have identified a process window for depositing high-purity cobalt films with smooth surface morphology and low electrical resistivity, typically around 9 ± 2 µΩ·cm. researchgate.net

Below are interactive tables summarizing the advantages of this compound as a CVD precursor and typical process parameters.

Table 1: Comparison of Cobalt CVD Precursors Use the dropdown to select a precursor and view its properties and disadvantages compared to this compound.

FeatureThis compoundDicobalt OctacarbonylCobaltoceneCobalt Acetylacetonate
State LiquidSolidSolidSolid
Volatility High (100 Torr at 25°C)LowLowLow
Byproducts Clean (CO, NO)Undesirable polymersRequires H₂ reductionRequires H₂ reduction
Film Quality Smooth Morphology-Rough Morphology (APCVD)Rough Morphology (APCVD)
Stability GoodUnstable storage--
Source(s) amazonaws.comgelest.com amazonaws.comgelest.com amazonaws.comgelest.com amazonaws.com

Table 2: Research Findings on CVD of Cobalt from this compound This table presents data on the conditions and outcomes of the CVD process.

ParameterValue / Finding
Precursor Cobalt Tricarbonyl Nitrosyl [Co(CO)₃NO]
Substrate Temperature Deposition observed above 150°C
Optimized Process Window Identified for growth of pure Cobalt
Resulting Film Purity High Purity Cobalt Metal
Film Resistivity 9 ± 2 µΩ·cm
Surface Morphology Smooth
Surface Roughness (RMS) ≤ 10% of film thickness
Source(s) researchgate.net

Chemical Vapor Deposition (CVD) of Cobalt Metal

Control of Co Nucleation and Growth Kinetics

The successful deposition of thin films relies on the precise control of nucleation and growth kinetics. In the CVD of cobalt from this compound, the process is designed to understand and manipulate the underlying mechanisms that govern how cobalt atoms form initial nuclei on a substrate and how these nuclei subsequently grow into a continuous film. researchgate.netbeilstein-journals.org The kinetics of these processes are critical as they dictate the final properties of the deposited film. patrickehopkins.comgoogle.com

Studies into the CVD of this compound focus on how process variables influence these kinetics. researchgate.netbeilstein-journals.org The dissociation of the precursor and the subsequent desorption of the carbonyl (CO) and nitrosyl (NO) ligands from the substrate surface are key steps. researchgate.net Achieving pure cobalt deposition requires that these by-products are completely removed before they can participate in undesirable side reactions. researchgate.net The rate of nucleation and the rate of growth can be tailored by adjusting experimental conditions, which in turn controls the final film characteristics such as thickness and surface texture. rsc.org

Effects of Process Parameters on Film Properties

The properties of cobalt films deposited via CVD from this compound are highly dependent on various process parameters. Systematic studies have been conducted by varying substrate temperature, precursor flow, hydrogen reactant flow, and deposition time to optimize film quality. researchgate.netbeilstein-journals.org

An optimized process window has been identified that yields pure cobalt films with a low resistivity of 9 ± 2 µΩ·cm and a smooth surface morphology. researchgate.net The root-mean-square (RMS) surface roughness for these films is at or below 10% of the film's thickness. researchgate.net The substrate temperature is a particularly critical parameter. Below 150°C, no deposition is observed. researchgate.net In the temperature range of 150°C to 350°C, the deposition rate is surface-reaction-limited, and the resulting films are contaminated with carbon and nitrogen. Above 350°C, the process enters a mass-transport-limited regime, leading to the deposition of pure cobalt metal. researchgate.net

The following table summarizes the key process parameters and their effects on the resulting cobalt films, based on findings from research. researchgate.net

ParameterRange/ValueEffect on Film Properties
Substrate Temperature 150°C - 400°CDetermines film composition and deposition regime. Pure Co is achieved above 350°C.
Precursor Flow VariedInfluences growth rate and film thickness.
H₂ Reactant Flow VariedAffects surface reactions and purity.
Deposition Time VariedControls the final film thickness.

This table is based on data from "The Effects of Processing Parameters in the Chemical Vapor Deposition of Cobalt from Cobalt Tricarbonyl Nitrosyl". researchgate.net

Applications in Integrated Circuit Silicide Technology

The primary driver for developing a CVD process for cobalt using this compound is its application in integrated circuit (IC) silicide technology. researchgate.netbeilstein-journals.org As microelectronic devices shrink, the materials used for interconnects and contacts become critical. Cobalt silicide (CoSi₂) is a material of interest for these applications due to its low resistivity and high thermal stability, making it a viable replacement for other materials like titanium silicide. researchgate.netsigmaaldrich.com

The CVD process allows for the deposition of pure cobalt onto silicon substrates. researchgate.net Following deposition, an annealing step is performed, which causes the cobalt to react with the silicon to form a stable cobalt silicide phase in the desired device regions. researchgate.netsigmaaldrich.com This self-aligned silicide (salicide) process is crucial for manufacturing high-speed integrated circuits. researchgate.net The use of a CVD method with a precursor like this compound is advantageous over physical deposition methods as it can produce highly pure films without causing ion-induced damage to the underlying silicon substrate. researchgate.net A patented method specifically describes the preparation of cobalt disilicide films through the CVD of cobalt from this compound.

Molecular Layer Deposition of Cobalt Metal

This compound is identified as a volatile precursor suitable for the molecular layer deposition (MLD) of cobalt metal. wikipedia.org MLD is a thin film deposition technique related to atomic layer deposition (ALD), which relies on sequential, self-limiting surface reactions to build films one molecular layer at a time. wikipedia.org This method offers precise control over film thickness and conformality, which is essential for creating advanced materials for nanotechnology.

The general MLD process involves cycling between two or more precursors. wikipedia.orgbeilstein-journals.org In a typical two-precursor cycle, the first precursor is introduced into the reactor, where it chemisorbs onto the substrate surface. After a purging step to remove excess precursor, the second precursor is introduced, which then reacts with the first precursor on the surface to form a layer of the desired material. wikipedia.org While this compound is known as a precursor for this process, detailed mechanisms for its use in a complete MLD cycle for cobalt deposition are a subject of ongoing research. wikipedia.orgresearchgate.net

Nanopatterning via Focused Electron Beam Induced Deposition (FEBID)

Focused Electron Beam Induced Deposition (FEBID) is a direct-write nanofabrication technique that uses a focused beam of electrons to locally decompose precursor molecules adsorbed on a surface. This compound is an effective precursor for FEBID, enabling the creation of cobalt-containing nanostructures with high precision. This additive manufacturing method is a key technology for producing three-dimensional nanostructures for applications in fields like nanomagnetism.

When using this compound, the electron beam induces the dissociation of the CO and NO ligands, leaving behind a deposit of non-volatile products. The composition of the resulting deposit has been studied as a function of beam energy and current. Nanowires deposited using this method contain significant amounts of cobalt, along with carbon, nitrogen, and oxygen from the precursor ligands.

A detailed analysis of nanowires grown from the this compound precursor revealed the following average atomic composition:

ElementAtomic Concentration (%)
Cobalt (Co)49
Oxygen (O)27
Nitrogen (N)14
Carbon (C)10

This table is based on data from "Focused Electron Beam Deposition of Nanowires from Cobalt Tricarbonyl Nitrosyl (Co(CO)3NO) Precursor".

The deposition yield is observed to decrease as the electron beam energy increases. However, the yield can be enhanced significantly by increasing the substrate temperature during deposition. The magnetic properties of these cobalt nanostructures make them promising for use in spintronic devices and other advanced magnetic applications.

Development of Novel Materials with Specific Properties

The use of this compound as a precursor enables the development of novel materials with tailored properties for specific applications. wikipedia.org The synthesis techniques described, such as CVD and FEBID, allow for the creation of materials that derive unique functionalities from their controlled composition and nanoscale structure. researchgate.net

For instance, the FEBID process using this precursor allows for the fabrication of magnetic nanowires. The magnetic properties of these nanostructures can be tuned by controlling the deposition parameters, opening doors for the creation of components for future high-density, low-power nanoelectronic devices. Similarly, the CVD process is optimized to produce high-purity cobalt films with low electrical resistivity, a critical property for their use in advanced microelectronics. researchgate.net The ability to create materials like cobalt silicide with high thermal stability is another example of developing materials with specific, desirable characteristics for demanding technological applications. researchgate.netsigmaaldrich.com The overarching theme is the transition from a molecular precursor to a functional solid-state material, where the properties of the final material are engineered through precise control of the chemical transformation process.

Advanced Theoretical and Computational Investigations

Real-Time Time-Dependent Density Functional Theory (TDDFT) and Ehrenfest Dynamics

The combination of real-time time-dependent density functional theory (TDDFT) and the Ehrenfest dynamics scheme serves as a powerful tool to simulate the nonadiabatic dynamics of Co(CO)₃NO. nih.govarxiv.org This approach allows for the explicit simulation of electron-ion systems, where the electronic wave function follows the time-dependent Schrödinger equation and the nuclei move according to classical mechanics. researchgate.net This is essential for modeling processes like electronic excitation, which cannot be adequately described by methods that assume the Born-Oppenheimer approximation. arxiv.org

Researchers have utilized the TDDFT-MD framework to investigate the excited-state nonadiabatic dynamics of ligand dissociation in Co(CO)₃NO. nih.govarxiv.org When the molecule is electronically excited, for instance by promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to a Lowest Unoccupied Molecular Orbital (LUMO), the system's dynamics deviate from the ground state. arxiv.org Simulations show that after an initial equilibration period, inducing an electronic excitation leads to a rapid evolution of the excited state over a timescale of femtoseconds. arxiv.org This nonadiabatic process involves the coupling of electronic and nuclear motions, which is critical for understanding the subsequent chemical transformations, such as ligand dissociation. nih.gov

Detailed analysis of the electronic structure provides the foundation for understanding the dynamics following electronic excitation. nih.govuniba.sk The molecular orbitals of Co(CO)₃NO, which belongs to the C₃v point group, have been characterized. arxiv.org The HOMO is primarily located on the Co-N bond, while the LUMO and LUMO+2 orbitals are centered on the Co-NO bond. arxiv.org The bonding between the central cobalt atom and the ligands is complex, involving a σ bond and a pair of π backbonds. escholarship.org This intricate electronic structure is a key factor in the molecule's stability and its dissociation pathways upon excitation. escholarship.org

The table below details the key molecular orbitals involved in the electronic excitations of Tricarbonylnitrosylcobalt.

Molecular OrbitalPrimary Character/LocationRole in Excitation
HOMO Co-N bondingSource of electron in HOMO-to-LUMO excitations
LUMO Co-NO antibonding (π)Destination for excited electron, weakening the Co-NO bond
LUMO+2 Co-NO antibonding (σ)Alternative destination for excited electron, strongly inducing dissociation

Computational models have successfully demonstrated that electronic excitation can induce the dissociation of ligands from Co(CO)₃NO. nih.govuniba.sk Two primary dissociation pathways for the NO ligand have been identified through first-principles calculations. nih.govuniba.sk

HOMO-to-LUMO Excitation: Promoting an electron from the HOMO to the LUMO weakens the Co-NO bond, but due to the complex bonding nature, this single-electron excitation is often not sufficient to cause immediate dissociation without an additional driving force. escholarship.org

HOMO-to-LUMO+2 Excitation: This excitation places an electron into a strongly antibonding σ* orbital of the Co-NO bond, leading to a more direct and efficient dissociation of the nitrosyl ligand. arxiv.org

These simulations provide a computational demonstration and mechanistic understanding of how energy from electronic excitations is channeled into specific chemical bonds, leading to fragmentation. nih.govuniba.sk

Electron Attachment and Ionization Processes

The interaction of Co(CO)₃NO with electrons is a critical aspect of its chemistry, particularly in applications where it is used as a precursor for material deposition. nih.govmdpi.com Studies have focused on both dissociative ionization (DI), where an electron impact removes an electron and causes fragmentation, and dissociative electron attachment (DEA), where an incoming electron is captured, forming a transient negative ion that then dissociates. nih.gov

Photoelectron photoion coincidence (PEPICO) spectroscopy has been employed to study the dissociation dynamics of the Co(CO)₃NO⁺ ion. The ionization energy of the parent molecule was determined to be 8.33 ± 0.04 eV. acs.org Upon ionization, the molecular ion undergoes sequential loss of its carbonyl (CO) ligands, followed by a parallel loss of either another CO or the nitrosyl (NO) ligand. acs.org The appearance energies (AEs), which are the minimum energies required to form a specific fragment ion, have been determined for these dissociation steps. acs.org Dissociative ionization over a wide energy range (up to 140 eV) shows that the primary fragmentation product is the bare cobalt cation, Co⁺, with a maximum cross section of approximately 4.6 × 10⁻¹⁶ cm² at an electron energy of 70 eV. nih.gov

The table below summarizes the appearance energies for the dissociative photoionization of this compound. acs.org

Fragment IonAppearance Energy (eV)
Co(CO)₂NO⁺9.28 ± 0.02
Co(CO)NO⁺10.43 ± 0.02
CoNO⁺12.00 ± 0.02
CoCO⁺12.07 ± 0.02

Dissociative electron attachment to Co(CO)₃NO occurs at much lower electron energies, typically in the 0 to 15 eV range. researchgate.netnih.gov This process is highly relevant to FEBID, as the secondary electrons produced during the process fall within this energy range. nih.gov The dominant DEA channel is the loss of a single CO ligand, forming the [Co(CO)₂NO]⁻ anion. nih.govkent.ac.uk The maximum cross-section for this single carbonyl loss has been measured at 4.1 × 10⁻¹⁶ cm². nih.gov Simulations have calculated a similar value of 4.5 × 10⁻¹⁶ cm² at an incident electron energy of 0.1 eV. arxiv.orgmdpi.com While loss of the NO ligand is also observed, it is generally less prevalent in gas-phase experiments compared to CO loss. nih.gov

The table below presents key findings from DEA studies on this compound.

ProcessIncident Electron EnergyProduct(s)Cross-Section
Dissociative Electron Attachment0 - 15 eV[Co(CO)₂NO]⁻ + COPeak value of 4.1 x 10⁻¹⁶ cm² nih.gov
Dissociative Electron Attachment~0.1 eV[Co(CO)₂NO]⁻ + COCalculated peak value of 4.5 x 10⁻¹⁶ cm² mdpi.com
Dissociative Ionization~70 eVCo⁺ + 3CO + NOPeak value of 4.6 x 10⁻¹⁶ cm² nih.gov

Computational Studies of Structural and Energetic Parameters

Theoretical and computational chemistry, particularly through the application of Density Functional Theory (DFT), has provided significant insights into the molecular structure and energetic properties of this compound. These studies are crucial for understanding the molecule's bonding, stability, and reactivity at an electronic level.

Structural Parameters

Computational models have been employed to determine the equilibrium geometry of this compound. In its ground state, the molecule adopts a distorted tetrahedral geometry, which belongs to the C3v point group. nih.gov A key structural feature highlighted by these calculations is the linear arrangement of the cobalt, nitrogen, and oxygen atoms (Co-N-O). nih.gov

DFT calculations have yielded specific values for bond distances. For instance, the cobalt-nitrogen bond length has been calculated to be 1.671 (6) Å. researchgate.net These theoretical calculations of structural parameters are often validated by comparison with experimental data obtained from techniques like gas-phase electron diffraction.

Below is a table summarizing key structural parameters determined from computational studies.

ParameterAtom Pair/TripletCalculated Value
Bond Length Co-N1.671 (6) Å
Symmetry -C3v
Geometry -Distorted Tetrahedral
Bond Angle Co-N-OLinear

Energetic Parameters

Computational studies have also elucidated the electronic structure and energetic landscape of this compound. Analysis of the molecular orbitals (MOs) provides a detailed picture of the bonding within the complex. The orbitals near the Fermi level are primarily characterized by the interaction between the metal d-orbitals and the ligand π back-bonding orbitals. nih.gov

Specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been characterized. The LUMO and LUMO+1 are identified as doubly degenerate antibonding states that arise from the interaction between the cobalt d-orbitals and the π* antibonding state of the nitrosyl ligand. nih.gov The subsequent unoccupied orbitals, LUMO+2, LUMO+3, and LUMO+4, are also antibonding in nature, resulting from interactions between the cobalt d-orbitals and the π* antibonding states of the carbonyl ligands. nih.gov

Vibrational frequencies are another critical set of energetic parameters investigated through computational methods. DFT calculations, using functionals such as BPW91, have been shown to reproduce experimentally observed vibrational frequencies and isotopic shifts with a high degree of accuracy. researchgate.net This agreement between theoretical and experimental data validates the computational models used to describe the molecule's potential energy surface.

The table below presents a summary of the key findings from computational studies on the energetic parameters of this compound.

Energetic ParameterDescription
Molecular Orbitals Orbitals around the Fermi level are described by metal d and ligand π back-bonding interactions. nih.gov
LUMO/LUMO+1 Doubly degenerate antibonding states formed from Co d and NO π* orbitals. nih.gov
LUMO+2/LUMO+3/LUMO+4 Antibonding states formed from Co d and CO π* orbitals. nih.gov
Vibrational Frequencies DFT calculations accurately reproduce experimental vibrational frequencies and isotopic shifts. researchgate.net

Future Research Directions and Emerging Applications

The landscape of research surrounding tricarbonylnitrosylcobalt and its derivatives is evolving, driven by the pursuit of novel functionalities and more sustainable chemical practices. Future investigations are poised to expand the fundamental understanding of these complexes and unlock new applications across diverse scientific fields.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing tricarbonylnitrosylcobalt, and how should experimental parameters be optimized?

  • Methodological Answer : Use time-resolved Fourier-transform infrared (FTIR) spectroscopy to monitor adsorption and reaction dynamics on substrates like alumina. Optimize parameters such as temperature (20–150°C), pressure (vacuum to 1 atm), and irradiation conditions (e.g., UV light for photochemical studies). Reference spectra should be collected under inert atmospheres to prevent oxidation . For structural confirmation, combine with X-ray crystallography or NMR (where solubility permits).

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Follow strict protocols for handling air-sensitive compounds: use Schlenk lines or gloveboxes under argon/nitrogen. Document precursor ratios (e.g., Co:CO:NO stoichiometry), reaction time (typically 6–24 hours), and purification steps (e.g., sublimation or chromatography). Include detailed characterization data (e.g., FTIR peaks at 1900–2100 cm⁻¹ for carbonyl stretches) in supplementary materials to enable replication .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize fume hood use due to its volatility and toxicity. Wear nitrile gloves and safety goggles, and avoid skin contact. Store in sealed containers under inert gas at –20°C. Emergency procedures should include immediate decontamination with ethanol/water mixtures and consultation with safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can computational modeling complement experimental studies of this compound’s reaction mechanisms?

  • Methodological Answer : Apply density functional theory (DFT) to predict intermediates in CO/NO ligand exchange reactions. Calibrate models using experimental FTIR and X-ray absorption spectroscopy (XAS) data. Compare calculated bond lengths (e.g., Co–C = ~1.8 Å) with crystallographic results to validate accuracy. Use software like Gaussian or ORCA for simulations .

Q. What strategies resolve contradictions in catalytic activity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies, such as substrate purity (e.g., alumina vs. silica supports) or measurement techniques (e.g., static vs. flow reactors). Reproduce key experiments with controlled variables and apply statistical tools (ANOVA, t-tests) to assess significance. Cross-reference findings with high-quality datasets from peer-reviewed sources .

Q. How can in situ spectroscopic techniques elucidate this compound’s role in heterogeneous catalysis?

  • Methodological Answer : Implement operando FTIR or Raman spectroscopy coupled with mass spectrometry to track real-time ligand dynamics and gaseous products (e.g., CO₂, N₂O). Use temperature-programmed desorption (TPD) to study surface interactions. Ensure reactor cells are compatible with high-pressure conditions (up to 10 bar) .

Data Presentation and Reporting Guidelines

Q. What criteria should guide the inclusion of this compound data in research publications?

  • Methodological Answer : Prioritize raw data for novel findings (e.g., catalytic turnover frequencies, activation energies) and provide error margins. Use tables to compare spectroscopic peaks (e.g., FTIR assignments) across studies. For reproducibility, detail synthetic procedures in the main text and relegate repetitive characterization (e.g., NMR spectra for known derivatives) to supplementary files .

Q. How should researchers address conflicting thermodynamic data for this compound in review articles?

  • Methodological Answer : Systematically evaluate experimental conditions (e.g., calorimetry vs. computational enthalpy values). Highlight methodological limitations (e.g., assumptions in DFT calculations) and propose validation experiments, such as isothermal titration calorimetry (ITC) under standardized conditions .

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